molecular formula C11H22O3 B1594625 Ethyl heptyloxyacetate CAS No. 3938-81-6

Ethyl heptyloxyacetate

Cat. No.: B1594625
CAS No.: 3938-81-6
M. Wt: 202.29 g/mol
InChI Key: YLCDNDWOYHGDGP-UHFFFAOYSA-N
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Description

Ethyl heptyloxyacetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is known for its application in various industrial and research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl heptyloxyacetate can be synthesized through the esterification of heptyloxyacetic acid with ethanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:

Heptyloxyacetic Acid+EthanolH2SO4Ethyl Heptyloxyacetate+Water\text{Heptyloxyacetic Acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Heptyloxyacetic Acid+EthanolH2​SO4​​Ethyl Heptyloxyacetate+Water

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reaction is carried out in a reactor where heptyloxyacetic acid and ethanol are continuously fed, and the product is continuously removed to drive the reaction to completion.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield heptyloxyacetic acid and ethanol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

    Reduction: this compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products:

    Hydrolysis: Heptyloxyacetic acid and ethanol.

    Transesterification: A different ester and ethanol.

    Reduction: Heptyloxyethanol.

Scientific Research Applications

Ethyl heptyloxyacetate has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Studied for its effects on cellular processes and as a potential bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which ethyl heptyloxyacetate exerts its effects involves its interaction with cellular membranes and enzymes. It can modulate enzyme activity and alter membrane fluidity, affecting various cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to influence metabolic pathways and signal transduction.

Comparison with Similar Compounds

    Ethyl acetate: A common ester used as a solvent.

    Methyl heptyloxyacetate: Similar structure but with a methyl group instead of an ethyl group.

    Heptyloxyacetic acid: The parent acid of this compound.

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its longer alkyl chain compared to ethyl acetate provides different solubility and volatility characteristics, making it suitable for specific applications in fragrances and industrial processes.

Properties

IUPAC Name

ethyl 2-heptoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-3-5-6-7-8-9-13-10-11(12)14-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCDNDWOYHGDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960060
Record name Ethyl (heptyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3938-81-6
Record name Ethyl 2-(heptyloxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3938-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-heptyl-oxyacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003938816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (heptyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl heptyloxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL N-HEPTYL-OXYACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D205PC85RP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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